Methanofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

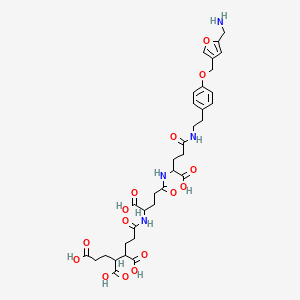

Methanofuran is a complex organic compound with a unique structure that includes multiple functional groups such as amines, carboxylic acids, and ethers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanofuran involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amination, esterification, and oxidation to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the progress of the reactions and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methanofuran can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated compounds. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Role in Methanogenesis

Methanofuran serves as a crucial cofactor in the biosynthesis of methane in methanogenic archaea. It plays a vital role in one-carbon metabolism, functioning as a carrier for carbon compounds. The compound is involved in the enzymatic processes that convert substrates into methane, which is essential for the survival of methanogenic microorganisms in anaerobic environments.

Key Enzymatic Pathways

- This compound is synthesized through a series of enzymatic reactions involving specific genes identified in Methanocaldococcus jannaschii. Recent studies have identified the final enzymes responsible for this compound biosynthesis, namely MfnE and MfnF, which catalyze critical steps in its formation from precursor molecules .

Environmental Applications

This compound's role extends beyond microbial metabolism into environmental science. Methane production via methanogens contributes significantly to global greenhouse gas emissions. Understanding this compound's function can help develop strategies to mitigate methane release from natural and anthropogenic sources.

Impact on Greenhouse Gas Emissions

- Methane is approximately 20 times more potent than carbon dioxide as a greenhouse gas over a 100-year period. This compound's involvement in methane cycling emphasizes the need for targeted research on methanogenic pathways to reduce emissions effectively .

Potential Therapeutic Uses

Research has indicated that targeting methanogenic pathways could have therapeutic implications, particularly concerning obesity and metabolic disorders. The presence of methanogens in the gut microbiome has been linked to increased adiposity, suggesting that inhibiting this compound biosynthesis may provide a novel approach to managing obesity .

Case Studies

- Studies have shown that inhibiting enzymes involved in this compound biosynthesis can reduce methane production in the gut, potentially leading to weight loss and improved metabolic health . This opens avenues for developing anti-obesity drugs that target these specific metabolic pathways.

Industrial Applications

In biotechnology, this compound and its associated pathways can be harnessed for biofuel production. The conversion of organic waste into methane through methanogenic processes represents a sustainable approach to energy production.

Biofuel Production

- The utilization of methanogens in anaerobic digestion processes can enhance methane yield from biomass, making it a viable alternative energy source .

Research and Development

Ongoing research focuses on elucidating the complete biosynthetic pathway of this compound and its potential applications in various fields:

| Application Area | Description |

|---|---|

| Biochemical Research | Understanding enzymatic pathways and their roles in microbial metabolism |

| Environmental Science | Strategies for mitigating methane emissions |

| Therapeutics | Development of drugs targeting methanogenic pathways |

| Biofuel Production | Enhancing methane yield from organic waste |

Wirkmechanismus

The mechanism of action of Methanofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **Methanofuran

- **this compound

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel |

C34H44N4O15 |

|---|---|

Molekulargewicht |

748.7 g/mol |

IUPAC-Name |

7-[[4-[[4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |

InChI-Schlüssel |

CKRUWFDORAQSRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Kanonische SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Synonyme |

carbon dioxide reduction factor CDR factor methanofuran |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.